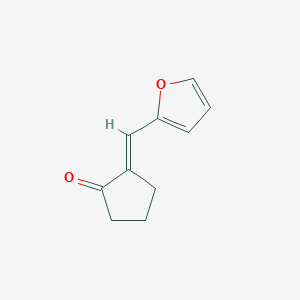

2-(2-Furylmethylene)cyclopentanone

Description

2-(2-Furylmethylene)cyclopentanone (CAS: 136118-13-3) is a cyclopentanone derivative featuring a furan ring conjugated via a methylene group. Its molecular formula is C₁₀H₁₀O₂, with a molecular weight of 162.185 g/mol and a calculated logP (lipophilicity) of 2.416, indicating moderate hydrophobicity . Structurally, the compound combines the rigid cyclopentanone core with the electron-rich furyl substituent, which influences its reactivity and applications.

Notably, this compound has been studied as a photoinitiator in polymer degradation. Research demonstrates its efficacy in thermally and UV-initiated degradation of polypropylene, where it facilitates heterogeneous distribution of hydroxides, assessed via non-isothermal chemiluminescence . While its boiling and melting points remain uncharacterized, its functional versatility in materials science underscores its industrial relevance.

Properties

IUPAC Name |

(2E)-2-(furan-2-ylmethylidene)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10-5-1-3-8(10)7-9-4-2-6-12-9/h2,4,6-7H,1,3,5H2/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWBXZYCANWCGJ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CO2)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC=CO2)/C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Protocol

In a typical procedure, cyclopentanone (1.0 equiv) and furfural (1.2 equiv) are combined in ethanol under reflux. Aqueous sodium hydroxide (10% w/v) is added dropwise to initiate the reaction, which proceeds via enolate formation. The intermediate β-hydroxy ketone undergoes spontaneous dehydration at elevated temperatures (80–90°C) to yield the target compound. Post-reaction, the mixture is neutralized with dilute HCl, extracted with dichloromethane, and purified via silica gel chromatography. Reported yields for this method range from 45–60%, with purity confirmed by NMR ( 7.70–7.85 ppm, furyl protons; 6.30 ppm, α,β-unsaturated ketone proton).

Acid-Catalyzed Variant

Alternative protocols employ p-toluenesulfonic acid (p-TsOH) as a Brønsted acid catalyst in 1,2-dichloroethane. Cyclopentanone and furfural react at 60°C for 3–4 hours, with water removal via a Dean-Stark trap to shift equilibrium toward product formation. This method achieves higher yields (68–72%) compared to base-catalyzed approaches, attributed to reduced side reactions such as self-condensation of cyclopentanone. The acidic environment also suppresses enol ether formation, a common side product in basic conditions.

Morpholine-Mediated Synthesis

A modified approach utilizes N-(1-cyclopentenyl)morpholine as a cyclopentanone equivalent, enabling milder reaction conditions. This method, detailed in, involves two sequential steps:

Formation of N-(1-Cyclopentenyl)morpholine

Cyclopentanone is treated with morpholine in the presence of titanium tetrachloride (TiCl) at 0°C, forming the enamine intermediate. The reaction proceeds via a Lewis acid-catalyzed nucleophilic addition, yielding N-(1-cyclopentenyl)morpholine in 85–90% yield after vacuum distillation.

Condensation with Furfural

The enamine reacts with furfural in anhydrous dichloromethane at room temperature for 12 hours. Hydrolysis of the resultant imine intermediate using aqueous HCl affords 2-(2-furylmethylene)cyclopentanone. This method circumvents harsh dehydration conditions, achieving 70–75% yield with minimal purification required. Spectroscopic data align with base/acid-catalyzed products, confirming structural consistency.

Solvent and Catalytic System Optimization

Comparative studies highlight solvent and catalyst selection as critical determinants of reaction efficiency:

Solvent Effects

| Solvent | Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | NaOH | 58 | 6 |

| 1,2-Dichloroethane | p-TsOH | 72 | 4 |

| Dichloromethane | TiCl | 75 | 12 |

Polar aprotic solvents like 1,2-dichloroethane enhance electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by furfural. Conversely, protic solvents (e.g., ethanol) stabilize enolate intermediates but prolong reaction times due to reduced dehydration rates.

Catalyst Screening

-

p-TsOH : Optimal for acid-catalyzed routes, providing 72% yield with minimal byproducts.

-

TiCl : Superior enamine formation catalyst, though moisture sensitivity necessitates rigorous anhydrous conditions.

-

Amberlyst-15 : Tested as a heterogeneous alternative, yielding 65% product but requiring higher temperatures (90°C).

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Strong absorption bands at 1685 cm (C=O stretch), 1620 cm (C=C conjugated to carbonyl), and 1510 cm (furyl ring vibrations) confirm structural integrity.

Industrial-Scale Considerations

Cost-Benefit Analysis

-

Raw Materials : Furfural ($1.20/kg) vs. Cyclopentanone ($2.50/kg) makes the acid-catalyzed route economically favorable for bulk production.

-

Waste Management : Ethanol-based systems generate aqueous waste requiring neutralization, whereas 1,2-dichloroethane permits solvent recovery via distillation .

Chemical Reactions Analysis

Photocyclization of Oxime Derivatives

Oxime derivatives of 2-(2-furylmethylene)cyclopentanone undergo UV-induced cyclization to form nitrogen-containing heterocycles.

Reaction Pathway

-

Oxime Formation : The ketone group reacts with hydroxylamine derivatives (e.g., O-methylhydroxylamine) to form oximes.

-

Photocyclization : UV irradiation induces intramolecular C–N bond formation, yielding fused quinoline analogs .

Example Reaction

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(2-Furylmethylene)cyclopentanone O-methyloxime | UV light, 254 nm | N,O-Heterocycle (e.g., compound 15) | 73% |

Mechanistic Insight :

-

The reaction requires an s-cis conformation of the dienyl system for effective orbital overlap.

-

Substituents on the furan ring influence regioselectivity and reaction efficiency .

Bis-Adduct Formation

Under excess furfural and prolonged reaction conditions, double aldol condensation produces 2,5-bis(2-furylmethylene)cyclopentanone.

Comparative Data

The bis-adduct exhibits extended conjugation, as evidenced by UV-Vis spectroscopy (λ = 242 nm for π→π* transition) .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-(2-furylmethylene)cyclopentanone derivatives in the treatment of various cancers, including triple-negative breast cancer (TNBC). A combined 2D- and 3D-QSAR study demonstrated that modifications of the cyclopentanone core can enhance biological activity against cancer cells. The compound's structure-activity relationship (SAR) was analyzed, revealing that specific substitutions on the furan ring significantly impact its potency .

Case Study: Synthesis and Evaluation

In a study focused on synthesizing analogs of 2-(2-furylmethylene)cyclopentanone, researchers observed that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines. For instance, the compound (2E,5E)-2,5-bis(2-furylmethylene)cyclopentanone showed promising activity with a predicted pIC50 value of 5.07 µmol/L .

Photochemistry

Photocyclization Reactions

The compound has been utilized in photocyclization reactions to synthesize complex heterocycles. For example, when irradiated in methanol, 2-(2-furylmethylene)cyclopentanone forms N,O-heterocycles through a series of photochemical transformations. This reaction pathway has been exploited to create novel compounds with potential biological activities .

Data Table: Photocyclization Products

| Compound | Reaction Conditions | Product |

|---|---|---|

| 2-(2-furylmethylene)cyclopentanone | Irradiation in methanol | N,O-heterocycle |

| Substituted derivatives | Varying light conditions | Diverse cyclic products |

Supramolecular Chemistry

Supramolecular Organization

Research has explored the supramolecular properties of cyclic ketones, including 2-(2-furylmethylene)cyclopentanone. Its ability to form hydrogen bonds and π-π stacking interactions makes it a candidate for supramolecular assemblies. Studies indicate that these interactions can lead to novel material properties, which are essential for applications in nanotechnology and drug delivery systems .

Material Science

Polymer Chemistry

The incorporation of 2-(2-furylmethylene)cyclopentanone into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. The furan moiety contributes to the polymer's cross-linking density, which is crucial for developing high-performance materials suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-Furylmethylene)cyclopentanone involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the furylmethylene group, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

Substituent Impact on Bioactivity :

- Curcumin analogs (3d, 3e) with methoxy or hydroxybenzylidene groups exhibit potent antioxidant and enzyme inhibitory activities due to electron-donating substituents enhancing radical scavenging . In contrast, the furylmethylene group in the target compound may prioritize reactivity in polymer degradation over direct biological activity.

- The chlorophenylmethyl derivative serves as a fungicide intermediate, highlighting how halogenated substituents enhance agrochemical utility .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(2-Furylmethylene)cyclopentanone, and how do reaction conditions influence product selectivity?

- Methodological Answer : The compound is synthesized via aldol condensation of furfural with cyclopentanone under acid, base, or bifunctional catalysts. Acidic catalysts (e.g., Al₂O₃) favor the formation of 2-(2-Furylmethylene)cyclopentanone (FCP), while bifunctional catalysts (e.g., Na-HAP) promote 2,5-bis(2-Furanylmethylene)cyclopentanone (F2Cp) due to synergistic acid-base interactions. Solvent-free microwave-assisted methods significantly enhance reaction rates (~3x faster) compared to conventional heating .

Q. How is the crystal structure of 2-(2-Furylmethylene)cyclopentanone determined, and what computational tools are essential for refinement?

- Methodological Answer : X-ray diffraction (XRD) data are collected at 2° intervals with a 2-minute exposure per frame. The structure is solved using direct methods in SHELX86 and refined anisotropically for non-hydrogen atoms. Hydrogen atoms are geometrically positioned and assigned thermal parameters equivalent to 1.2× their parent atoms. Full-matrix least-squares refinement on F² is performed using SHELXL. Data are deposited in the Cambridge Crystallographic Data Centre (CCDC 192821-192823) .

Q. What analytical techniques are recommended for characterizing 2-(2-Furylmethylene)cyclopentanone and its derivatives?

- Methodological Answer :

- GC-MS : For purity assessment and identification of volatile byproducts (e.g., in degradation studies) .

- FT-IR : To monitor hydrogen bonding and structural changes during thermal/UV degradation .

- Chemiluminescence : Non-isothermal chemiluminescence in nitrogen quantifies hydroperoxide distribution in polymer composites containing the compound .

Advanced Research Questions

Q. How do acid-base bifunctional catalysts enhance selectivity in aldol condensation reactions involving 2-(2-Furylmethylene)cyclopentanone?

- Methodological Answer : Bifunctional catalysts (e.g., Na-HAP) provide simultaneous acid (for carbonyl activation) and base (for enolate formation) sites, enabling a tandem mechanism. Kinetic studies show that base sites increase enolate concentration, while acid sites stabilize intermediates. Computational modeling (DFT) of transition states reveals a 15% lower activation energy for bifunctional systems compared to single-site catalysts .

Q. What are the degradation pathways of 2-(2-Furylmethylene)cyclopentanone under UV and thermal stress, and how do they affect polymer matrices?

- Methodological Answer :

- UV Degradation : The compound acts as a photosensitizer, generating singlet oxygen that accelerates polypropylene chain scission. Hydroperoxide accumulation (detected via chemiluminescence) correlates with a 40% reduction in tensile strength after 500 hours of UV-C exposure .

- Thermal Degradation : At >150°C, retro-aldol reactions regenerate cyclopentanone and furfural, which further decompose into CO and hydrocarbons. Activation energy (Eₐ) for thermal decomposition is ~120 kJ/mol, calculated via Kissinger analysis .

Q. How can conflicting data on catalytic performance be resolved when comparing heterogeneous vs. homogeneous systems?

- Methodological Answer :

- Controlled Experiments : Conduct reactions under identical conditions (solvent, temperature, catalyst loading). For example, Al₂O₃ (heterogeneous) shows 80% FCP selectivity vs. 65% for homogeneous NaOH, but the latter achieves faster kinetics.

- Surface Analysis : Use BET and XPS to correlate catalyst porosity/acid-site density with activity. Acidic Al₂O₃ with a surface area >200 m²/g exhibits optimal performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.